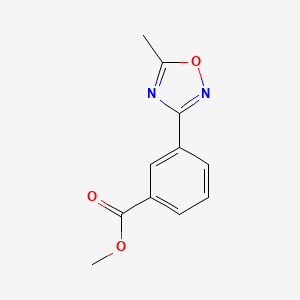

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate

Übersicht

Beschreibung

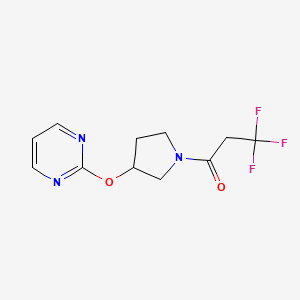

“Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate”, often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

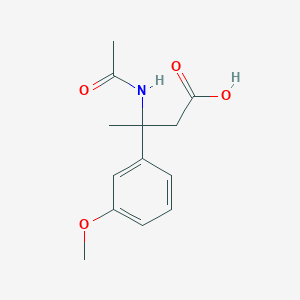

The molecular structure of “Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate” consists of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate” typically involve a sequential condensation followed by tandem oxidative cyclization and rearrangement .Wissenschaftliche Forschungsanwendungen

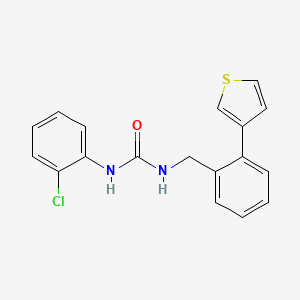

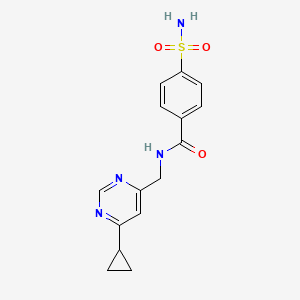

- Application : Researchers use 1,2,4-oxadiazole derivatives as pharmacophores to create novel drug molecules .

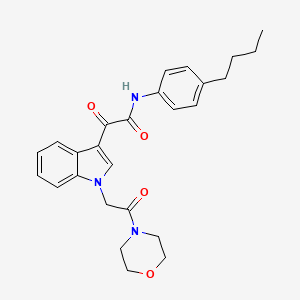

- In Vitro Activity : Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate derivatives demonstrated antifungal activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

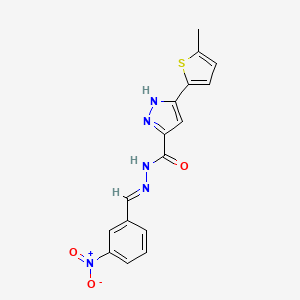

- Method : Researchers have synthesized 3,5-disubstituted 1,2,4-oxadiazole derivatives using malonic acid and amidoxime .

- Advantages : MWI offers short reaction times, high yields, and simple purification when creating 1,2,4-oxadiazole derivatives .

Agricultural Biological Activities

Drug Discovery

Antifungal Properties

Synthetic Strategies

Microwave Irradiation (MWI)

Alternative Templates for Antibacterial Agents

Zukünftige Richtungen

The future directions for “Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of new synthetic strategies and the design of new chemical entities to act against resistant microorganisms are areas of ongoing research .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be enzymes or proteins involved in infectious diseases .

Mode of Action

It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .

Biochemical Pathways

Given the anti-infective properties of similar compounds, it is plausible that this compound could interfere with the biochemical pathways of infectious microorganisms .

Result of Action

Based on the anti-infective properties of similar compounds, it can be hypothesized that this compound may inhibit the growth or proliferation of infectious microorganisms .

Eigenschaften

IUPAC Name |

methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFSZJJJGABDMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)

![4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B2845285.png)

![9-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2845292.png)

![N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2845293.png)

![4-Amino-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2845294.png)